molecular formula C15H14O2S B14689581 2,4-Diphenylthietane 1,1-dioxide CAS No. 24609-91-4

2,4-Diphenylthietane 1,1-dioxide

Cat. No.: B14689581
CAS No.: 24609-91-4
M. Wt: 258.3 g/mol
InChI Key: PBIDOWZWFVNESP-UHFFFAOYSA-N
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Description

2,4-Diphenylthietane 1,1-dioxide is an organosulfur compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. The compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylthietane 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines at the S–F bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylthietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and oxathiolan derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

2,4-Diphenylthietane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress responses and enzyme inhibition, which are areas of active research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenylthietane 1,1-dioxide is unique due to its specific arrangement of phenyl groups and the thietane ring, which confer distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

24609-91-4

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2,4-diphenylthietane 1,1-dioxide

InChI

InChI=1S/C15H14O2S/c16-18(17)14(12-7-3-1-4-8-12)11-15(18)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

PBIDOWZWFVNESP-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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